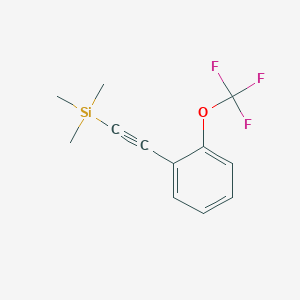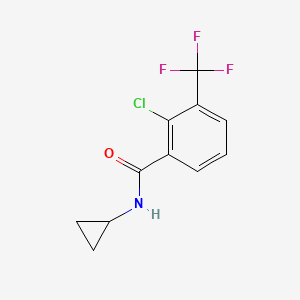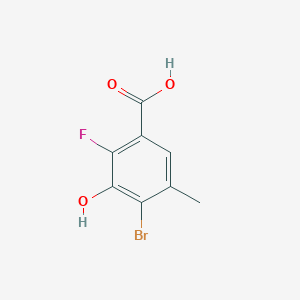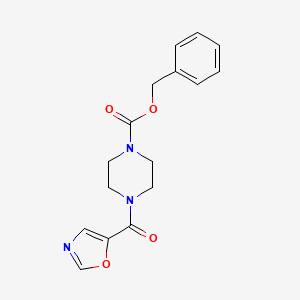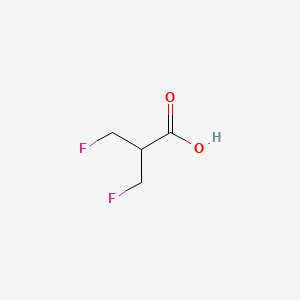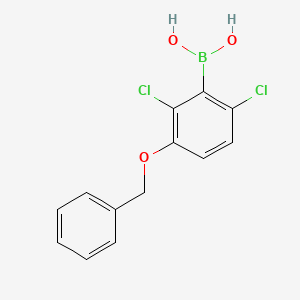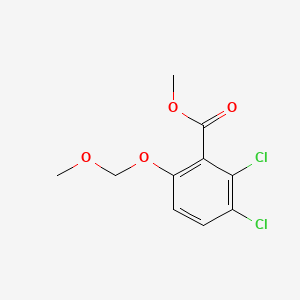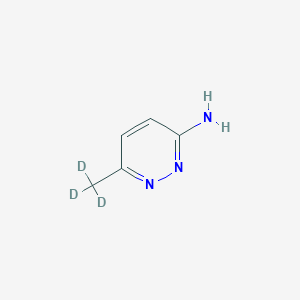
3-Amino-6-(methyl-d3)-pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-6-(methyl-d3)-pyridazine is a deuterated derivative of pyridazine, a heterocyclic aromatic organic compound. The presence of deuterium atoms in place of hydrogen atoms in the methyl group makes it particularly useful in various scientific research applications, including studies involving isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(methyl-d3)-pyridazine typically involves the introduction of a deuterated methyl group into the pyridazine ring. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: Utilizing deuterated reagents to replace hydrogen atoms with deuterium.
Direct Deuteration: Employing deuterated catalysts and solvents to facilitate the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound often involves large-scale deuteration processes, ensuring high purity and yield. Techniques such as gas-phase deuteration and catalytic deuteration are commonly used to achieve this.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-6-(methyl-d3)-pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine oxides, while substitution reactions can introduce various functional groups into the pyridazine ring.
Wissenschaftliche Forschungsanwendungen
3-Amino-6-(methyl-d3)-pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in reaction mechanism studies and kinetic isotope effect experiments.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: Applied in the development of new materials and catalysts, benefiting from its unique isotopic properties.
Wirkmechanismus
The mechanism by which 3-Amino-6-(methyl-d3)-pyridazine exerts its effects involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect, leading to different outcomes compared to non-deuterated analogs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-6-methylpyridazine: The non-deuterated analog of 3-Amino-6-(methyl-d3)-pyridazine.
3-Amino-6-(methyl-d2)-pyridazine: A compound with two deuterium atoms in the methyl group.
3-Amino-6-(methyl-d1)-pyridazine: A compound with one deuterium atom in the methyl group.
Uniqueness
The uniqueness of this compound lies in its fully deuterated methyl group, which provides distinct advantages in isotopic labeling studies. This makes it particularly valuable in research areas where precise tracking of molecular transformations is required.
Eigenschaften
CAS-Nummer |
1185309-73-2 |
|---|---|
Molekularformel |
C5H7N3 |
Molekulargewicht |
112.15 g/mol |
IUPAC-Name |
6-(trideuteriomethyl)pyridazin-3-amine |
InChI |
InChI=1S/C5H7N3/c1-4-2-3-5(6)8-7-4/h2-3H,1H3,(H2,6,8)/i1D3 |
InChI-Schlüssel |
KAZMCIGKULUUMR-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=NN=C(C=C1)N |
Kanonische SMILES |
CC1=NN=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


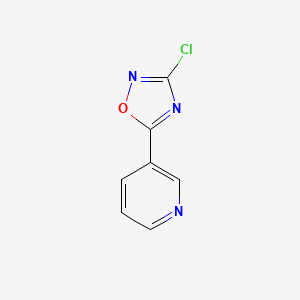
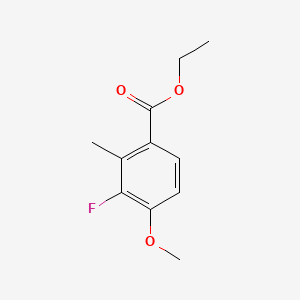
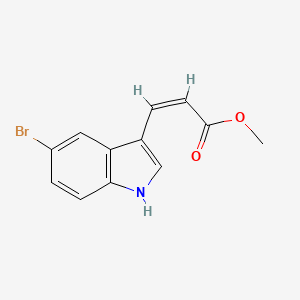
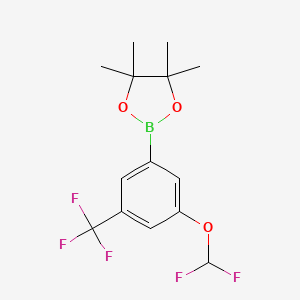
![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B14030653.png)
![7-Fluoro-2-hydroxy-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B14030659.png)

